molecular formula C3H4BrF B2868735 2-Bromo-3-fluoropropene CAS No. 53531-46-7

2-Bromo-3-fluoropropene

Cat. No. B2868735
CAS RN: 53531-46-7
M. Wt: 138.967
InChI Key: FQRNRVRRDJTLRQ-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoropropene is used as an intermediate in the production of organofluorine compounds and as a monomer in fluoropolymer production . It is used as a trifluoromethylated synthetic building block for the synthesis of trifluoromethyl-substituted molecules .


Chemical Reactions Analysis

The atmospheric degradation of 2-Bromo-3,3,3-trifluoropropene has been studied both theoretically and experimentally . Five possible reaction pathways between 2-BTP and OH radicals were found . The main product is the CF3CBrCH2OH radical, which may produce a series of compounds by further reaction with O2, NO, etc .

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

The compound has been used in palladium-catalyzed cross-coupling reactions with unactivated alkylzinc reagents. This process is crucial for the synthesis of trifluoromethylated and difluoromethylated amino acids, which are significant in peptide/protein-based chemical biology and could have applications in medicinal chemistry and life sciences .

Environmental Impact Studies

The atmospheric degradation of 2-Bromo-3-fluoropropene is a subject of research due to its potential environmental implications. Studies focus on its reaction with OH radicals and the subsequent products, which can further react with other atmospheric components. This research is vital for understanding the environmental footprint of this compound .

Nucleophilic Substitution Reactions

Due to the presence of a fluorine atom, 2-Bromo-3-fluoropropene exhibits high electrophilicity, making it an excellent candidate for nucleophilic substitution reactions. This property is leveraged in various synthetic applications where high selectivity and yield are desired.

Biocatalytic Reactions

The high selectivity and yield of 2-Bromo-3-fluoropropene also make it suitable for biocatalytic reactions. Its reactivity can be harnessed in biological systems to facilitate specific biochemical transformations.

Analytical Chemistry

In analytical chemistry, 2-Bromo-3-fluoropropene can be used as a standard or reagent due to its well-defined physical and chemical properties. It can be synthesized and characterized with high purity, making it useful for various analytical methods.

Low-Toxicity Biocide

Preliminary studies suggest that 2-Bromo-3-fluoropropene may have applications as a low-toxicity biocide in aqueous systems. Its biological properties, including low toxicity in mammalian cells, are being explored for potential use in this field.

Safety and Handling in Research

While the toxicity of 2-Bromo-3-fluoropropene in humans is not fully established, it is known to be highly irritating to the eyes and skin. Research involving this compound requires strict safety protocols, including the use of personal protective equipment and adequate ventilation.

Mechanism of Action

2-Bromo-3,3,3-trifluoropropene is used in organic synthesis, where it undergoes various reactions including addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, SN2’ reactions, and Stetter reactions .

Safety and Hazards

2-Bromo-3-fluoropropene is toxic if swallowed and causes serious eye irritation . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and to wear eye protection/face protection .

properties

IUPAC Name

2-bromo-3-fluoroprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrF/c1-3(4)2-5/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRNRVRRDJTLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoropropene

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